molecular formula C18H30N2O4 B6665108 3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid

3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid

Cat. No.: B6665108
M. Wt: 338.4 g/mol
InChI Key: REGWSQKURWFUGI-UHFFFAOYSA-N
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Description

3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes two piperidine rings and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the piperidine rings One common method involves the acylation of piperidine with 2-methylpropanoyl chloride under basic conditions to form 1-(2-methylpropanoyl)piperidine This intermediate is then subjected to further acylation with piperidine-4-carbonyl chloride to yield the desired compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpropanoyl)piperidine: Shares a similar piperidine structure but lacks the additional piperidine ring and propanoic acid group.

    Piperidine-4-carbonyl chloride: A precursor in the synthesis of the compound, with a simpler structure.

    Propanoic acid derivatives: Compounds with similar carboxylic acid functionality.

Uniqueness

3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid is unique due to its dual piperidine rings and the presence of both acyl and carboxylic acid groups

Properties

IUPAC Name

3-[1-[1-(2-methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4/c1-13(2)17(23)19-10-7-15(8-11-19)18(24)20-9-3-4-14(12-20)5-6-16(21)22/h13-15H,3-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGWSQKURWFUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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